molecular formula C11H11ClO B033962 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride CAS No. 110808-69-0

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

Cat. No. B033962
Key on ui cas rn: 110808-69-0
M. Wt: 194.66 g/mol
InChI Key: WXIAUXKXOZCTGZ-UHFFFAOYSA-N
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Patent
US06403601B1

Procedure details

A solution of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (J. W, Burnham, W. P. Duncan, E. J. Eisenbaum, G. W. Keen, M. C. Hamming, Org. Prep. Proc. Int. 285-290 (1973))(0.205 g, 1.16 mmol) in thionyl chloride (3.26 g, 27.42 minol) was heated at 80 ° C. for 3 h under a stream of nitrogen. Excess thionyl chloride was removed in vacuo, and the residue concentrated a second time from toluene to afford 5,6,7,8 tetrahydo-1-naphthalenecarbonyl chloride as a brown oil. The residue was dissolved in dry CH2Cl2 and used without further purification.
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([OH:13])=O)[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:16])=O>>[C:1]1([C:11]([Cl:16])=[O:13])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.205 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)C(=O)O
Name
Quantity
3.26 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the residue concentrated a second time from toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2CCCCC12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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